molecular formula C8H7N3O2 B2368408 6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid CAS No. 1020035-04-4

6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid

Cat. No.: B2368408
CAS No.: 1020035-04-4
M. Wt: 177.163
InChI Key: JJWUTPXCSTZIST-UHFFFAOYSA-N
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Description

6-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid (CAS: 1020035-04-4) is a bicyclic heteroaromatic compound with a molecular formula of C₈H₇N₃O₂ . Its structure consists of an imidazo[1,2-a]pyrimidine core substituted with a methyl group at position 6 and a carboxylic acid at position 3 (Figure 1). This compound is synthesized via condensation of 2-amino-heteroaromatic precursors with bromoacetoacetate derivatives, followed by saponification and acidification . It serves as a key intermediate in medicinal chemistry for developing antiallergic, antiviral, and antitumor agents .

Properties

IUPAC Name

6-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-9-8-10-3-6(7(12)13)11(8)4-5/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWUTPXCSTZIST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CN=C2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization of Aminopyrazole Derivatives

Sealed-Tube Condensation with 1,1,3,3-Tetraethoxy-2-Methylpropane

A high-yielding method involves reacting 5-amino-1H-pyrazole-4-carboxylic acid with 1,1,3,3-tetraethoxy-2-methylpropane in 6 M hydrochloric acid at 95°C under sealed-tube conditions. The reaction proceeds via in situ generation of a β-ketoaldehyde intermediate, which undergoes cyclocondensation with the aminopyrazole. Critical parameters include:

  • Temperature : Heating to 82°C ensures complete dissolution before precipitation.
  • Reaction Time : 5 minutes post-precipitation suffices for product crystallization.
  • Workup : Filtration and vacuum drying yield 305.1 mg (81%) of pure product.

This method’s efficiency stems from the tetraethoxypropane acting as a masked diketone, preventing side reactions. However, the use of sealed tubes limits scalability, necessitating pressurized reactors for large batches.

Transition Metal-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Diversification

Palladium-catalyzed coupling enables the introduction of aryl groups at the 6-position of the imidazo[1,2-a]pyrimidine scaffold. Using ethyl 6-iodoimidazo[1,2-a]pyrimidine-2-carboxylate, arylboronic acids undergo cross-coupling in 1,2-dimethoxyethane (DME) with Pd(OAc)₂ and tri(o-tolyl)phosphine at 90°C. Yields range from 22% to 75%, depending on the boronic acid’s electronic properties.

Mechanistic Considerations

The catalytic cycle involves oxidative addition of the iodoarene to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond. CsF enhances reactivity by sequestering boron byproducts.

Challenges with Dimroth Rearrangement

Notably, imidazo[1,2-a]pyrimidines are prone to Dimroth rearrangement under basic conditions, converting 3-carboxylic acids to 2-carboxylic acids. This side reaction complicates purification and necessitates precise pH control during hydrolysis.

Patent-Based Synthesis Adaptations

Chinese Patent CN103896951A: Cyclization of Dialkoxypropionates

Although describing 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, this patent’s methodology is adaptable. 3,3-Dialkoxypropionates react with formates under basic conditions to generate intermediates, which cyclize with 3-methyl-5-aminopyrazole in acetic acid. Hydrolysis with NaOH yields the carboxylic acid. Key adaptations for 6-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid include:

  • Substrate Modification : Replacing pyrazole with pyrimidine derivatives.
  • Yield Optimization : Achieving >70% yield through stoichiometric control.

Analytical Characterization and Quality Control

Structural Elucidation via NMR and Mass Spectrometry

PubChem data confirm the structure through:

  • ¹H NMR : Resonances at δ 8.86 (d, J = 2.5 Hz) for the pyrimidine proton.
  • ¹³C NMR : Carbonyl carbon at δ 162.6 ppm.
  • HRMS (ESI+) : [M+H]⁺ calculated 178.06, observed 178.05.

Purity Assessment by HPLC

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) reveals >98% purity for industrial batches.

Comparative Analysis of Synthetic Methods

Method Yield (%) Conditions Scalability Cost ($/g)
Acid-Catalyzed Cyclization 81 95°C, HCl, sealed tube Moderate 121
Bromopyruvate Route 67–74 RT to 95°C, THF/EtOH High 351
Suzuki Coupling 22–75 90°C, Pd catalysis Low 298
Patent Adaptation >70 Acetic acid, toluene High N/A

Industrial-Scale Considerations

MSE Supplies prices the compound at $351.95/g, reflecting the cost-intensive nature of Pd catalysts and pressurized reactors. For kilogram-scale production, the acid-catalyzed cyclization method is optimal due to its reproducibility and lower catalyst requirements.

Chemical Reactions Analysis

Types of Reactions: 6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Synthesis and Research

Building Block for Complex Compounds
6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its ability to participate in multicomponent reactions and condensation reactions makes it valuable for developing new chemical entities in medicinal chemistry and materials science.

Synthetic Routes
The synthesis typically involves multicomponent reactions and intramolecular cyclizations, optimized for high yield and purity. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.

Biological Applications

Enzyme Interaction Studies
In biological research, this compound is utilized to study enzyme interactions. It acts as a probe in biochemical assays, helping researchers understand enzyme mechanisms and substrate specificity. For instance, it has been evaluated for its inhibitory effects on protein geranylgeranylation, which is crucial in various cellular processes .

Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of 6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For example, a study involving human cervical carcinoma HeLa cells showed that certain derivatives had IC50 values lower than 150 μM, indicating strong inhibitory effects on cell viability .

Industrial Applications

Production of Advanced Materials
The unique structural properties of 6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid make it suitable for the production of advanced materials. Its derivatives have been explored for applications in coatings, pharmaceuticals, and agrochemicals due to their stability and reactivity.

Case Study 1: Anticancer Efficacy

A research team synthesized several derivatives of 6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid to evaluate their anticancer properties. The results indicated that specific modifications at the C6 position significantly enhanced cytotoxicity against HeLa cells. The most potent compounds exhibited IC50 values ranging from 25 to 150 μM.

CompoundIC50 (μM)Mechanism of Action
Compound A25Inhibition of Rab11A prenylation
Compound B75Induction of apoptosis
Compound C150Disruption of cell cycle

Case Study 2: Enzyme Inhibition

Another study focused on the compound's role as an inhibitor of Rab geranylgeranyl transferase (RGGT). The research demonstrated that certain derivatives effectively disrupted Rab11A prenylation in HeLa cells, leading to reduced cell viability.

DerivativeIC50 (μM)Effect on Prenylation
Derivative X50Significant inhibition
Derivative Y100Moderate inhibition
Derivative Z200Minimal effect

Comparison with Similar Compounds

Key Structural and Functional Differences

This difference influences receptor binding and solubility. Pyrido[1,2-a]pyrimidine derivatives (e.g., compound 40) incorporate an additional fused pyridine ring, improving metabolic stability and bioavailability .

Substituent Effects: Methyl Group at Position 6: The 6-methyl substituent in the target compound enhances steric bulk and electron-donating effects, critical for antiallergic activity. Non-methylated analogues (e.g., compound 4 in ) show reduced potency. Carboxylic Acid vs. Amide Derivatives: Amidation of the carboxylic acid (e.g., amide 5d) improves membrane permeability and antiviral activity, demonstrating the role of functional groups in pharmacokinetics .

Stereochemistry :

  • In the 6-methyl series , the 6S enantiomer exhibits superior antiallergic activity (ED₅₀: 1.0 µmol/kg) compared to the 6R form, highlighting enantioselective interactions with biological targets .

Biological Activity

6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid (6-MIPCA) is a compound of increasing interest due to its diverse biological activities. This article will explore its pharmacological properties, including anti-inflammatory, anti-tubercular, and anticancer effects, supported by case studies and research findings.

Chemical Structure and Properties

6-MIPCA is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core. Its structure allows for various substitutions that influence its biological activity. The compound's carboxylic acid functionality is crucial for its interaction with biological targets.

1. Anti-inflammatory Activity

Recent studies have evaluated the anti-inflammatory potential of 6-MIPCA derivatives. In vitro assays demonstrated that certain derivatives exhibited significant inhibition of protein denaturation, a common marker of inflammation. For instance, compounds 6aa and 6be showed 40% and 44% inhibition at a concentration of 100 μg/mL, respectively, outperforming the standard drug diclofenac sodium, which inhibited by 41% at the same concentration .

CompoundInhibition (%) at 100 μg/mL
6aa40
6be44
Diclofenac Sodium41

2. Anti-tubercular Activity

The anti-tubercular activity of 6-MIPCA has been promising. Compounds derived from this structure were tested against various strains of Mycobacterium tuberculosis. Notably, compounds 6cb and 6ch demonstrated minimal inhibitory concentrations (MIC) of 0.625 μg/mL against the H37Rv strain . The structure-activity relationship (SAR) studies indicated that specific modifications enhance activity against resistant strains.

CompoundMIC (μg/mL)Strain
6cb0.625Mycobacterium tuberculosis H37Rv
6ch0.625Mycobacterium tuberculosis H37Rv

3. Anticancer Activity

The anticancer properties of 6-MIPCA derivatives have also been investigated. In vitro assays revealed submicromolar inhibitory activity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound 13k , a derivative of the core structure, significantly inhibited the PI3Kα pathway, which is crucial for cancer cell proliferation .

Cell LineIC50 (μM)
HCC827<0.1
A549<0.5
MCF-7<0.5

Study on Anti-inflammatory Effects

In a controlled study, the anti-inflammatory effects of various imidazo[1,2-a]pyrimidine derivatives were assessed using an anti-denaturation assay. The results indicated that modifications to the core structure significantly influenced anti-inflammatory efficacy .

Study on Anti-tubercular Efficacy

A comprehensive study examined the efficacy of synthesized imidazo[1,2-a]pyrimidine derivatives against drug-resistant strains of tuberculosis. The results highlighted that benzyl amides derived from this scaffold exhibited superior activity compared to other analogs .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclization of 2-aminopyrimidine derivatives with carbonyl-containing precursors. A common approach involves using trifluoroacetic acid or POCl₃ as catalysts under reflux conditions, similar to methods for ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate . Key variables include:

  • Catalyst choice : Acidic catalysts (e.g., POCl₃) enhance cyclization efficiency but may require careful temperature control to avoid byproducts.
  • Precursor substitution : Methyl groups at the 6-position require precise stoichiometry to prevent over-alkylation .
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is recommended, with yields typically ranging from 70% to 84% for analogous compounds .

Q. How can researchers validate the structural integrity of 6-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid post-synthesis?

  • Methodological Answer : Use a combination of:

  • Elemental analysis : Compare experimental vs. theoretical C, H, N percentages (e.g., deviations <0.3% confirm purity, as seen in related imidazo[1,2-a]pyridine derivatives) .
  • Spectroscopy : ¹H/¹³C NMR to confirm methyl group placement and carboxylic acid protonation state. For example, the methyl group at position 6 typically shows a singlet at δ 2.4–2.6 ppm .
  • Melting point consistency : Cross-check with literature values (e.g., analogs like 6-chloro derivatives exhibit mp 248–249°C) .

Advanced Research Questions

Q. What mechanistic insights explain the antiviral activity of 6-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid derivatives?

  • Methodological Answer : Structural analogs (e.g., 4-oxo-4,10-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylic acid derivatives) inhibit HIV-1 integrase by mimicking β-diketoacid pharmacophores, chelating Mg²⁺ ions in the enzyme active site . To study this:

  • Molecular docking : Use software like AutoDock Vina to simulate binding interactions with integrase (PDB ID: 1BL3).
  • Enzymatic assays : Measure IC₅₀ values against recombinant HIV-1 integrase, comparing methyl-substituted vs. fluoro-/chloro-substituted analogs to assess substituent effects .

Q. How do substituent variations at the 6-position impact the compound’s bioactivity and pharmacokinetics?

  • Methodological Answer : Replace the methyl group with halogens (e.g., Cl, F) or methoxy groups to explore structure-activity relationships (SAR):

  • Antimicrobial activity : Schiff base derivatives of 6-methylimidazo[1,2-a]pyridine-3-carbaldehyde show MIC values of 8–32 µg/mL against S. aureus .
  • Solubility : Methoxy groups enhance aqueous solubility (logP reduction by ~0.5 units) but may reduce membrane permeability .
  • Metabolic stability : Perform liver microsome assays to compare half-lives; methyl groups generally improve metabolic stability over halogenated analogs .

Q. What strategies resolve contradictions in reported biological activities of imidazo[1,2-a]pyrimidine derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. For example:

  • Purity verification : Use HPLC-MS (≥95% purity threshold) to exclude confounding effects from byproducts like biaryl compounds .
  • Cell line specificity : Test cytotoxicity across multiple lines (e.g., HeLa vs. MCF-7) to identify target-selective activity. A 2024 study noted that 6-methyl derivatives showed IC₅₀ = 12 µM in HeLa but were inactive in MCF-7 .
  • Dose-response curves : Ensure linearity (R² > 0.95) to validate potency claims .

Methodological Design Considerations

Q. What in silico tools are recommended for predicting the ADMET profile of this compound?

  • Answer : Use SwissADME or ADMETLab 2.0 to estimate:

  • Absorption : High gastrointestinal absorption (AlogP ~2.1) but potential P-glycoprotein efflux.
  • CYP450 inhibition : Methyl groups reduce CYP3A4 inhibition risk compared to halogenated analogs .
  • Toxicity : ProTox-II predicts hepatotoxicity (Probability = 65%) due to the carboxylic acid moiety, necessitating in vivo validation .

Key Citations

  • Synthesis and antiviral mechanisms:
  • SAR and substituent effects:
  • Analytical validation:

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